2',3'-Dibromo-6'-fluorophenacyl chloride
Description
2',3'-Dibromo-6'-fluorophenacyl chloride (CAS: 1807033-68-6) is a halogenated phenacyl chloride derivative with a molecular formula of C₈H₄Br₂ClFO and an approximate molecular weight of 350.5 g/mol (calculated from atomic weights). Its structure features bromine substituents at the 2' and 3' positions, fluorine at 6', and a reactive chloride group at the ketone position. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in pharmaceuticals and materials science, due to its electrophilic carbonyl group and halogen-directed reactivity .
Properties
IUPAC Name |
2-chloro-1-(2,3-dibromo-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-4-1-2-5(12)7(8(4)10)6(13)3-11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFGYOQPKWKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dibromo-6’-fluorophenacyl chloride typically involves the bromination and chlorination of fluorophenacyl derivatives. One common method includes the bromination of 6’-fluorophenacyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2’ and 3’ positions.
Industrial Production Methods: Industrial production of 2’,3’-Dibromo-6’-fluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dibromo-6’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2’,3’-dibromo-6’-fluorophenacyl alcohol.
Scientific Research Applications
2’,3’-Dibromo-6’-fluorophenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,3’-Dibromo-6’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, fluorine, and chlorine) on the phenacyl group enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated phenacyl chlorides share a common backbone but differ in substituent positions and halogen types, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:
Structural and Physical Properties
Research Findings and Challenges
- Synthesis Complexity : Sequential halogenation steps (e.g., bromination followed by fluorination) are required to achieve precise substituent positions, often leading to low yields or isomer mixtures .
- Safety Concerns : All halogenated phenacyl chlorides require stringent safety protocols (e.g., fume hoods, PPE) due to toxicity and corrosivity .
Biological Activity
2',3'-Dibromo-6'-fluorophenacyl chloride is a halogenated phenacyl derivative that has gained attention for its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.
This compound has the molecular formula C8H4Br2ClF and a molecular weight of 305.38 g/mol. Its structural formula can be represented as follows:
This compound is typically synthesized through halogenation reactions of phenacyl derivatives, allowing for the introduction of bromine and fluorine atoms at specific positions on the aromatic ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The halogen substituents can enhance the lipophilicity and electrophilicity of the compound, facilitating its interaction with cellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, altering enzyme function.
- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways.
- DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The IC50 values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The compound's ability to induce cell death in these cell lines highlights its potential as an anticancer agent.
Case Studies
A notable case study involved the evaluation of this compound in combination therapies for enhanced efficacy against resistant bacterial strains. The study demonstrated that when used alongside conventional antibiotics, the compound significantly reduced MIC values, indicating a synergistic effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
